2-chloro-N-(5-fluoro-2-methylphenyl)propanamide
Overview
Description
2-chloro-N-(5-fluoro-2-methylphenyl)propanamide is an organic compound with the molecular formula C10H11ClFNO and a molecular weight of 215.65 g/mol . This compound is characterized by the presence of a chloro group, a fluoro group, and a methyl group attached to a phenyl ring, along with a propanamide moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withCorticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and vice versa .
Mode of Action
It is known that tertiary aliphatic amines, a group to which this compound belongs, are biotransformed through a reversible reaction into tertiary amine oxides .
Biochemical Pathways
The transformation of tertiary aliphatic amines into tertiary amine oxides suggests that this compound may influence oxidative metabolic pathways .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may be subject to hepatic metabolism and renal excretion .
Result of Action
The interaction with corticosteroid 11-beta-dehydrogenase isozyme 1 suggests potential effects on glucocorticoid metabolism .
Preparation Methods
The synthesis of 2-chloro-N-(5-fluoro-2-methylphenyl)propanamide typically involves the reaction of 5-fluoro-2-methylaniline with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
2-chloro-N-(5-fluoro-2-methylphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amide derivatives.
Scientific Research Applications
2-chloro-N-(5-fluoro-2-methylphenyl)propanamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-chloro-N-(5-fluoro-2-methylphenyl)propanamide can be compared with other similar compounds, such as:
2-chloro-N-(2-methylphenyl)propanamide: This compound lacks the fluoro group, which may result in different chemical reactivity and biological activity.
2-chloro-N-(5-fluoro-2-methylphenyl)acetamide: This compound has an acetamide moiety instead of a propanamide moiety, which can affect its physical and chemical properties
The presence of the fluoro group in this compound makes it unique, as fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity.
Properties
IUPAC Name |
2-chloro-N-(5-fluoro-2-methylphenyl)propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c1-6-3-4-8(12)5-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWUMDXEVMLIPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C(C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.